molecular formula C12H10BrN3O5S2 B13925769 5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide

5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide

Cat. No.: B13925769
M. Wt: 420.3 g/mol
InChI Key: KSCAPTCTGHSZOW-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide is a chemical compound with the molecular formula C12H10BrN3O5S2 and a molecular weight of 420.26 g/mol . This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and a sulfonyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide typically involves multiple steps, including the introduction of the bromine atom and the formation of the sulfonyl and sulfamoyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Bromination: Introduction of the bromine atom to the pyridine ring using bromine or a brominating agent.

    Sulfonylation: Formation of the sulfonyl group through the reaction of the pyridine derivative with a sulfonyl chloride.

    Sulfamoylation: Introduction of the sulfamoyl group using a sulfamoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Sourcing and preparation of high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.

    Purification: Use of techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This inhibition can affect various biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-sulfamoylbenzoic acid
  • 5-Bromo-2-sulfamoylbenzamide
  • 5-Bromo-2-sulfamoylphenyl sulfone

Uniqueness

Compared to similar compounds, 5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide is unique due to the presence of both sulfonyl and sulfamoyl groups attached to the pyridine ring.

Properties

Molecular Formula

C12H10BrN3O5S2

Molecular Weight

420.3 g/mol

IUPAC Name

5-bromo-N-(2-sulfamoylphenyl)sulfonylpyridine-2-carboxamide

InChI

InChI=1S/C12H10BrN3O5S2/c13-8-5-6-9(15-7-8)12(17)16-23(20,21)11-4-2-1-3-10(11)22(14,18)19/h1-7H,(H,16,17)(H2,14,18,19)

InChI Key

KSCAPTCTGHSZOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)NC(=O)C2=NC=C(C=C2)Br

Origin of Product

United States

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